molecular formula C11H10ClNO B13524694 1-(4-Chloro-3-methoxyphenyl)cyclopropanecarbonitrile

1-(4-Chloro-3-methoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B13524694
M. Wt: 207.65 g/mol
InChI Key: COQQDAVEMDQPQZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 4-chloro-3-methoxyphenyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and malononitrile.

    Cyclopropanation: The key step involves the cyclopropanation of the intermediate formed from the reaction of 4-chloro-3-methoxybenzaldehyde with malononitrile. This can be achieved using reagents like diethylzinc and diiodomethane under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

    1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.

    1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-methanol:

The uniqueness of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10ClNO/c1-14-10-6-8(2-3-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

COQQDAVEMDQPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)C#N)Cl

Origin of Product

United States

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